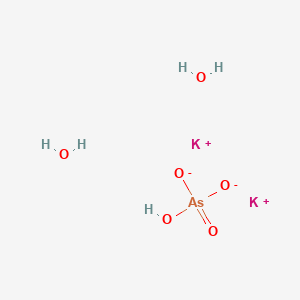

Potassium hydrogenarsenate dihydrate

Descripción

Contextualization of Arsenate Chemistry in Inorganic and Material Sciences

Arsenate chemistry, a subfield of inorganic chemistry, investigates compounds containing the arsenate ion (AsO₄³⁻). Arsenic, a metalloid, can exist in several oxidation states, with the +5 state (arsenate) being the most stable in oxygenated environments. mst.dknih.gov The arsenate anion is structurally analogous to the phosphate (B84403) ion, allowing it to substitute for phosphate in various mineral structures and biochemical pathways. researchgate.net This similarity is a cornerstone of its chemical behavior and applications.

In the realm of material sciences, arsenate compounds have been utilized for a range of applications. Historically, arsenates of copper and lead were prominent in the formulation of pigments and pesticides. nih.gov For instance, copper(II) acetoarsenite, known as Paris Green, was widely used as a vivid emerald-green pigment in the 19th century and also as an insecticide. wikipedia.org In modern materials, the focus has shifted. Gallium arsenide (GaAs), a compound of arsenic, is a critical III-V semiconductor used in the manufacturing of high-speed electronic devices, light-emitting diodes (LEDs), and solar cells due to its high electron mobility. nih.gov While not a simple arsenate, its production relies on the principles of arsenic chemistry. Furthermore, certain arsenate minerals are studied for their potential in environmental science, particularly in the context of immobilizing arsenic in contaminated soils and water through the formation of stable, insoluble arsenate compounds. researchgate.net

Historical Perspectives on Hydrogenarsenate Compound Studies

The history of arsenic compounds dates back centuries, with early uses documented in medicine and as potent poisons. nih.govnih.gov One of the most well-known historical arsenic preparations was "Fowler's Solution," a 1% solution of potassium arsenite (note: arsenite, not arsenate) developed in the 18th century and used to treat a variety of ailments. nih.govresearchgate.net

The systematic study of arsenate and hydrogenarsenate salts evolved with the development of modern chemistry in the 18th and 19th centuries. The work on cacodyl, an organoarsenic compound, by Louis Claude Cadet de Gassicourt in 1760 and later by Robert Bunsen, was a significant early milestone in understanding arsenic's ability to form stable compounds. rsc.org This foundational work paved the way for later investigations into simpler inorganic salts.

In the early 20th century, the research of pharmacologist Paul Ehrlich, who sought to create less toxic arsenic compounds for therapeutic use, led to the development of Salvarsan, an organoarsenic drug that became the first effective treatment for syphilis. nih.govdartmouth.edu While this research focused on organic derivatives, the underlying principles of arsenic's valence and bonding were crucial. The study of inorganic hydrogenarsenate salts like potassium hydrogenarsenate was part of the broader scientific endeavor to characterize the salts of arsenic acid, paralleling the well-established chemistry of phosphoric acid and its corresponding phosphate salts.

Significance of Hydrated Arsenates in Chemical Research

In hydrated arsenates, water molecules can coordinate directly with metal cations or form extensive hydrogen-bonding networks with the arsenate anions and other water molecules. researchgate.netsemanticscholar.org This intricate network of hydrogen bonds is a key area of research, as it can lead to the formation of complex and often unique three-dimensional structures. The study of these networks provides fundamental insights into crystal engineering, which seeks to design and synthesize novel solid-state structures with desired properties.

The degree of hydration can significantly alter a compound's physical properties, such as its solubility and thermal stability. melscience.com For example, thermal analysis of hydrated arsenate minerals like scorodite (FeAsO₄·2H₂O) shows that the release of water upon heating is a critical step in its decomposition. cuni.cz Understanding the structural role of water is also vital for environmental chemistry, as the hydration state of arsenic-containing minerals can affect their stability and the mobility of arsenic in soil and groundwater systems. nih.gov

Overview of Current Research Trajectories on Potassium Hydrogenarsenate Dihydrate

While specific research focusing exclusively on this compound (K₂HAsO₄·2H₂O) is limited in recent literature, significant research on closely related hydrated potassium arsenates provides a clear picture of current scientific interest in this class of compounds.

A primary focus of modern research is the detailed characterization of their crystal structures. For example, extensive studies have been conducted on the 2.5-hydrate and 6-hydrate of dipotassium (B57713) hydrogen arsenate. researchgate.netsemanticscholar.org These studies utilize single-crystal X-ray diffraction to map the precise atomic positions, revealing highly complex hydrogen-bonding networks. The research highlights how [AsO₃(OH)]²⁻ anions and water molecules arrange with potassium cations to form intricate, ordered structures. researchgate.netsemanticscholar.org

Synthesis of these compounds is typically achieved through neutralization reactions, for instance, by reacting arsenic acid with a stoichiometric amount of potassium hydroxide (B78521) in an aqueous solution and allowing for slow evaporation to form crystals. researchgate.netsemanticscholar.org

Current research also extends to analogous compounds. Studies on the isotypic dihydrates of rubidium and caesium hydrogen arsenate (Rb₂HAsO₄·2H₂O and Cs₂HAsO₄·2H₂O) show that their crystal structures are composed of undulating chains of tetrahedral [AsO₃(OH)]²⁻ anions linked by strong hydrogen bonds. researchgate.net This provides a strong structural model for what can be expected in this compound. Thermal analysis, such as thermogravimetric analysis (TGA), is another key research trajectory, used to investigate the dehydration processes and thermal stability of these hydrated salts. cuni.czresearchgate.net

Data Tables

Table 1: Properties of Selected Arsenate Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Common Application/Use |

| Gallium Arsenide | GaAs | 144.645 | Semiconductor in electronics nih.gov |

| Copper(II) Acetoarsenite | Cu(C₂H₃O₂)₂·3Cu(AsO₂)₂ | 1013.78 | Historical pigment (Paris Green) wikipedia.org |

| Scorodite | FeAsO₄·2H₂O | 266.80 | Natural mineral, arsenic fixation |

| Dipotassium Hydrogenarsenate | K₂HAsO₄ | 218.12 | Laboratory chemical |

Table 2: Crystallographic Data for Selected Hydrated Dipotassium Hydrogenarsenates

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| Dipotassium hydrogenarsenate 2.5-hydrate | K₂HAsO₄·2.5H₂O | Monoclinic | P2₁ | Polytypic structure with complex H-bonding | researchgate.netsemanticscholar.org |

| Dipotassium hydrogenarsenate hexahydrate | K₂HAsO₄·6H₂O | Monoclinic | Cc | Irregular K⁺ coordination, complex H-bonding | researchgate.netsemanticscholar.org |

Structure

2D Structure

Propiedades

IUPAC Name |

dipotassium;hydrogen arsorate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.2K.2H2O/c2-1(3,4)5;;;;/h(H3,2,3,4,5);;;2*1H2/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQGXXZBWQAHKS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O[As](=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH5K2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583789 | |

| Record name | Potassium hydrogen arsorate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308103-48-2 | |

| Record name | Potassium hydrogen arsorate--water (2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystallization Phenomena

Hydrothermal Synthesis Approaches for Related Hydrogenarsenate Dihydrates

Hydrothermal synthesis is a powerful method for crystallizing inorganic compounds from high-temperature aqueous solutions under high vapor pressures. This technique is particularly advantageous for producing hydrated crystalline forms, such as dihydrates, by facilitating the incorporation of water molecules into the crystal lattice. In the context of compounds structurally similar to potassium hydrogenarsenate dihydrate, such as various metal sulfates and tantalates, hydrothermal methods allow for precise control over crystal morphology and size. mdpi.comresearchgate.net

The successful synthesis of specific hydrogenarsenate dihydrates via hydrothermal methods hinges on the meticulous control of several key parameters. The temperature, pressure, and duration of the synthesis are critical variables that dictate the final product's phase and crystallinity. mdpi.com For instance, studies on the hydrothermal synthesis of argentojarosites, which share structural similarities with arsenate compounds, demonstrate that an increase in temperature from 105 °C to 200 °C can significantly enhance the precipitation of the desired crystalline product. mdpi.comresearchgate.net The reaction time is another crucial factor, with equilibrium often being established over several hours. mdpi.com

The following table outlines typical conditions for the hydrothermal synthesis of related hydrated crystalline compounds:

| Parameter | Value/Range | Influence on Product |

| Temperature | 100 - 200 °C | Affects reaction kinetics and phase stability |

| Pressure | Autogenous | Influences solubility and crystal growth |

| Duration | 2 - 24 hours | Determines the extent of reaction and crystal size |

| pH | Controlled by precursors | Affects the protonation state of the arsenate ion |

The choice of precursors plays a pivotal role in determining the stoichiometry and hydration state of the final product. The molar ratio of the reactants, specifically the potassium source and the arsenic acid, directly influences the formation of either monopotassium, dipotassium (B57713), or tripotassium arsenate. To obtain potassium hydrogenarsenate, a precise stoichiometric control is essential. The balanced chemical equation for the formation of potassium hydrogenarsenate is:

2KOH + H₃AsO₄ → K₂HAsO₄ + 2H₂O brainly.com

This reaction highlights that two moles of potassium hydroxide (B78521) are required to react with one mole of arsenic acid to yield one mole of potassium hydrogenarsenate. brainly.com The presence of excess water in the reaction medium under hydrothermal conditions facilitates the formation of the dihydrate form.

Precipitation and Solution-Based Growth of Crystalline Forms

Precipitation from an aqueous solution is a more traditional yet effective method for synthesizing this compound. This approach typically involves the direct reaction of an arsenic acid solution with a potassium-containing base, followed by controlled crystallization.

The most direct route to potassium hydrogenarsenate involves the neutralization of arsenic acid (H₃AsO₄) with potassium hydroxide (KOH). brainly.comchegg.com The stoichiometry of this acid-base reaction is critical in determining the final product. Arsenic acid is a triprotic acid, meaning it can donate three protons. The reaction with potassium hydroxide can be controlled to produce different potassium arsenate salts. brainly.com The formation of potassium hydrogenarsenate (K₂HAsO₄) specifically requires the neutralization of two of the three acidic protons of arsenic acid. brainly.com

The crystallization of the dihydrate form from the resulting solution is dependent on factors such as temperature and solvent evaporation rate. Slow evaporation of the aqueous solution at room temperature can promote the growth of well-defined crystals of this compound.

Exploration of Novel Synthesis Routes for Anhydrous and Hydrated Variants

Research into novel synthesis routes for arsenate compounds continues to evolve, with a focus on producing both anhydrous and specific hydrated variants. For instance, mechanochemical methods, which involve grinding solid reactants together, have shown promise in the synthesis of new intercalated arsenic(III)-oxide compounds, suggesting potential applicability for arsenate synthesis. researchgate.net

Furthermore, the synthesis of anhydrous forms of related compounds, such as arsenic pentoxide, can be achieved through the thermal dehydration of their hydrated precursors or by direct reaction under anhydrous conditions. wikipedia.org The historical preparation of alkali arsenates by reacting arsenic trioxide with potassium nitrate (B79036) at high temperatures also provides a basis for exploring high-temperature solid-state reactions for the synthesis of anhydrous potassium hydrogenarsenate. wikipedia.org The exploration of non-aqueous solvents in solution-based synthesis could also provide a pathway to anhydrous variants by precluding the incorporation of water into the crystal lattice.

Advanced Crystallographic and Structural Characterization

Single-Crystal X-ray Diffraction Analysis

The foundational data obtained from an SCXRD experiment are the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal—and the space group, which describes the symmetry elements present in the structure.

While specific data for a dipotassium (B57713) hydrogenarsenate dihydrate (K₂HAsO₄·2H₂O) is not prominently available, extensive research has been conducted on a closely related polytypic phase, dipotassium hydrogenarsenate 2.5-hydrate (K₂HAsO₄·2.5H₂O). Crystals of this compound, studied at a temperature of 100 K, were found to be monoclinic. researchgate.net The major polytype, constituting approximately 87% of the crystal, belongs to the space group P2₁ and has eight formula units (Z = 8) per unit cell. researchgate.net The detailed unit cell parameters for this phase are presented in the table below.

Table 1: Unit Cell Parameters for Dipotassium Hydrogenarsenate 2.5-hydrate (K₂HAsO₄·2.5H₂O) at 100 K

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.1607(3) |

| b (Å) | 18.1352(8) |

| c (Å) | 13.8156(5) |

| β (°) | 125.153(3) |

| Volume (ų) | 1464.3(1) |

| Z | 8 |

Data sourced from ResearchGate. researchgate.net

For comparison, another related compound, potassium dihydrogen arsenate (KH₂AsO₄), which is isostructural with potassium dihydrogen phosphate (B84403) (KDP), crystallizes in the tetragonal system. prochemonline.com This highlights how the degree of protonation and hydration significantly influences the resulting crystal symmetry.

Hydrogen bonds play a critical role in defining the crystal structures of hydrated salts. In dipotassium hydrogenarsenate hydrates, a complex three-dimensional network of hydrogen bonds exists between the hydrogenarsenate anions ([AsO₃(OH)]²⁻), water molecules, and the oxygen atoms coordinating the potassium cations. researchgate.net

The structure involves medium-strength hydrogen bonds connecting the [AsO₃(OH)]²⁻ chains via the water molecules. researchgate.net The water molecules act as both donors and acceptors of hydrogen bonds, linking the arsenate groups and creating a stable, interconnected lattice. In similar arsenate structures, each water molecule may be coordinated to cations and also hydrogen-bonded to oxygen atoms of two different arsenate anions. researchgate.net The strength and geometry of these bonds are crucial; for instance, in acetylenedicarboxylic acid dihydrate, a compound also featuring strong hydrogen bonding to water, the O···O distance of the key hydrogen bond is a defining characteristic of the structure. mdpi.com This intricate web of interactions is fundamental to the stability of the hydrated crystal.

The potassium (K⁺) cations in the dipotassium hydrogenarsenate hydrate (B1144303) structures are situated within channels or voids in the crystal lattice. researchgate.net They exhibit highly irregular coordination environments, being surrounded by oxygen atoms from both the [AsO₃(OH)]²⁻ anions and the water molecules of hydration. researchgate.net

The number of oxygen atoms coordinating to a single potassium cation can vary. In related complex structures, it is common for cations like K⁺ to have high coordination numbers, such as eight, nine, ten, or even twelve. researchgate.netmaterialsproject.org These coordinating oxygen atoms form a shape known as a coordination polyhedron around the central cation. Due to the varied distances and angles of the K-O bonds, these polyhedra are typically distorted and irregular. researchgate.net For example, studies of other potassium salts have described coordination geometries as distorted square-antiprisms or general irregular polyhedra. researchgate.net The specific geometry is a result of optimizing the electrostatic interactions within the complex three-dimensional framework of anions and water molecules.

Polytypism is a phenomenon where a compound can form different crystal structures that vary only in the stacking sequence of identical layers. Dipotassium hydrogenarsenate 2.5-hydrate is a notable example of a polytypic order-disorder (OD) structure. researchgate.net This means the crystal is built from layers that can be stacked in multiple, energetically similar ways, leading to structural variations. nih.gov

In the case of K₂HAsO₄·2.5H₂O, the structure is composed of layers that can be described by Order-Disorder theory. researchgate.net The dominant structure is a "maximum degree of order" (MDO) polytype, which accounts for about 87% of the crystal. researchgate.net However, the analysis of diffraction data also reveals the presence of a second MDO polytype and domains of disorder, which manifest as diffuse scattering in the diffraction pattern. researchgate.net This disorder arises from stacking faults, where the regular, repeating sequence of layers is interrupted. nih.gov The existence of polytypism and disorder is a key structural feature, indicating a high degree of flexibility in the bonding and arrangement of the constituent layers. researchgate.netaps.org

Powder X-ray Diffraction for Phase Identification and Purity Assessment

While single-crystal XRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is a more rapid and routine technique used for material identification and quality control. nist.gov The method involves directing X-rays at a sample containing a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase.

By comparing the experimental powder pattern of a synthesized sample to a database of standard patterns, one can confirm its phase identity and assess its purity. govinfo.govgovinfo.gov Any crystalline impurities will produce their own characteristic peaks in the diffraction pattern, allowing for their detection.

PXRD is also a powerful tool for studying structural changes as a function of temperature. For example, high-temperature PXRD has been used to monitor the dehydration of potassium dihydrogen arsenate (KH₂AsO₄), revealing its transformation into various polymorphs of potassium metaarsenate (KAsO₃) upon heating. researchgate.net This demonstrates the utility of PXRD in characterizing not just the initial compound but also its thermal decomposition products.

Neutron Diffraction Studies for Proton Localization

X-ray diffraction is excellent for locating atoms with high electron density, but it is relatively insensitive to hydrogen atoms. This is because hydrogen has only one electron, which contributes very little to the scattering of X-rays. To accurately determine the positions of protons (H⁺), especially within hydrogen bonds, neutron diffraction is the preferred technique.

Neutrons are scattered by atomic nuclei, and the scattering power of a hydrogen nucleus (a proton) is significant and comparable to that of heavier atoms like oxygen or potassium. This allows for the precise localization of protons and deuterons in a crystal structure. Neutron diffraction studies on similar compounds, such as potassium hydrogen bis(trifluoroacetate), have been used to definitively characterize the geometry of hydrogen bonds. rsc.org Such studies can determine whether a hydrogen bond is symmetric (with the proton centered between two oxygen atoms) or asymmetric, a detail that is often ambiguous in X-ray diffraction studies. rsc.org This information is crucial for a complete understanding of the hydrogen-bonding network and its role in the crystal's properties.

Examination of Pseudosymmetry and Structural Distortions

The crystal structures of compounds isotypic to dipotassium hydrogenarsenate dihydrate, such as the rubidium and caesium analogues (Rb₂HAsO₄·2H₂O and Cs₂HAsO₄·2H₂O), exhibit a noteworthy phenomenon of pseudosymmetry. scholarsresearchlibrary.comcrystallography.net In these structures, there is an apparent higher symmetry that is not strictly present in the actual crystal lattice. The ideal, more symmetric structure would belong to the monoclinic space group C2/c. However, due to the specific ordering of protons within the hydrogenarsenate ([HAsO₄]²⁻) chains, this symmetry is reduced to the lower symmetry space group P2₁/c. scholarsresearchlibrary.comcrystallography.net

This reduction in symmetry is a subtle but significant structural distortion. The deviation from the higher C2/c symmetry is described as being minute, yet it is fundamental to the true description of the crystal structure. scholarsresearchlibrary.comcrystallography.net The primary cause of this distortion is the ordered arrangement of the hydrogen atoms in the O-H···O hydrogen bonds that link the [AsO₃(OH)]⁻ tetrahedral anions into undulating chains extending along the u-ryukyu.ac.jp crystal direction. scholarsresearchlibrary.com This ordering breaks the higher symmetry that would exist if the protons were disordered or located in special positions.

The structure of these dihydrates consists of these chains of hydrogen-bonded arsenate tetrahedra, which are further interconnected into a three-dimensional network by medium-strength hydrogen bonds involving the water molecules of hydration. scholarsresearchlibrary.com Within this network, there are two distinct crystallographic sites for the alkali metal cations (in this case, potassium), which reside in channels or voids created by the arrangement of the arsenate chains. These cations are coordinated by eight and twelve oxygen atoms, respectively, forming irregular coordination polyhedra. scholarsresearchlibrary.com The ordering of the protons within the anionic chains is the key feature that introduces the structural distortion, leading to the observed pseudosymmetry.

While specific crystallographic data for dithis compound (K₂HAsO₄·2H₂O) is not readily found in the surveyed literature, the data for its isotypic analogues provide a strong basis for understanding its structural characteristics.

Table 1: Crystallographic Data for Analogous Dihydrate Salts

| Compound | Formula | Crystal System | Space Group | Pseudosymmetry | Reference |

|---|---|---|---|---|---|

| Dirubidium Monohydrogen Arsenate Dihydrate | Rb₂HAsO₄·2H₂O | Monoclinic | P2₁/c | Deviates from C2/c | scholarsresearchlibrary.comcrystallography.net |

| Dicaesium Monohydrogen Arsenate Dihydrate | Cs₂HAsO₄·2H₂O | Monoclinic | P2₁/c | Deviates from C2/c | scholarsresearchlibrary.comcrystallography.net |

| Dirubidium Monohydrogen Phosphate Dihydrate | Rb₂HPO₄·2H₂O | Monoclinic | P2₁/c | Deviates from C2/c | scholarsresearchlibrary.comcrystallography.net |

| Dicaesium Monohydrogen Phosphate Dihydrate | Cs₂HPO₄·2H₂O | Monoclinic | P2₁/c | Deviates from C2/c | scholarsresearchlibrary.comcrystallography.net |

Comparative Crystallography with Analogous Hydrated Salts and Kröhnkite-Type Structures

A comparative analysis of dithis compound with other hydrated salts and established structural families, such as the kröhnkite group, offers valuable insights into its crystal chemistry.

Analogous Hydrated Salts:

Kröhnkite-Type Structures:

The kröhnkite supergroup of minerals and synthetic compounds provides another important point of comparison. These materials have a general formula of X₂M²⁺(TO₄)₂(H₂O)₂, where X is typically a monovalent or divalent cation, M is a divalent metal cation, and T is a hexavalent cation like S⁶⁺, or pentavalent cations like P⁵⁺ and As⁵⁺. u-ryukyu.ac.jp The defining feature of the kröhnkite structure is the presence of infinite chains composed of octahedra sharing corners with tetrahedra, with a characteristic bond topology of [[⁶]M²⁺([⁴]Tⁿ⁺O₄)₂([²]H₂O)₂]. u-ryukyu.ac.jp

Several arsenate minerals, such as brandtite (Ca₂Mn²⁺(AsO₄)₂(H₂O)₂) and wendwilsonite (Ca₂(Mg,Co)(AsO₄)₂(H₂O)₂), adopt the kröhnkite structure type. These structures are built from infinite tetrahedral-octahedral chains, which are then linked by the X-site cations and hydrogen bonds.

While dithis compound does not adopt the kröhnkite structure itself—its structure is characterized by chains of linked tetrahedra rather than alternating octahedra and tetrahedra—a comparison is still instructive. The kröhnkite-type arsenates demonstrate an alternative, and very common, structural arrangement for hydrated arsenate minerals. In some complex arsenates, such as CsAl(H₂AsO₄)₂(HAsO₄), decorated kröhnkite-like chains have been observed, showcasing the versatility of this structural motif. The comparison highlights the different ways in which arsenate tetrahedra, metal cations, and water molecules can assemble to form stable, three-dimensional crystalline solids.

Table 2: Comparative Crystallographic Data of Kröhnkite-Type Arsenates

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| Kröhnkite | Na₂Cu(SO₄)₂·2H₂O | Monoclinic | P2₁/c | Chains of alternating [CuO₄(H₂O)₂] octahedra and [SO₄] tetrahedra | |

| Brandtite | Ca₂Mn(AsO₄)₂·2H₂O | Monoclinic | P2₁/c | Kröhnkite-type chains with Mn octahedra and As tetrahedra | u-ryukyu.ac.jp |

| Wendwilsonite | Ca₂(Mg,Co)(AsO₄)₂·2H₂O | Monoclinic | P2₁/c | Isotypic with brandtite and kröhnkite | |

| Nickeltalmessite | Ca₂Ni(AsO₄)₂·2H₂O | Monoclinic | P2₁/c | Member of the fairfieldite group within the kröhnkite supergroup | u-ryukyu.ac.jp |

Spectroscopic Probing of Molecular Structure and Bonding

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a primary method for identifying the functional groups and probing the bonding environment within potassium hydrogenarsenate dihydrate. The resulting spectra are characterized by distinct bands corresponding to the vibrational modes of the hydrogenarsenate anion (HAsO₄²⁻) and the water of hydration.

The vibrational spectrum of this compound is dominated by the modes of the HAsO₄²⁻ anion and the water molecules. The arsenate group, with the arsenic atom at its center, gives rise to a series of stretching and bending vibrations. Similarly, the water molecules exhibit their own characteristic stretching, bending, and librational modes.

In related complex hydrogen arsenate minerals, Raman spectroscopy has proven to be particularly effective in distinguishing between arsenate (AsO₄³⁻) and hydrogenarsenate (HAsO₄²⁻) units. irdg.org The spectra of these compounds are complex due to the presence of multiple, symmetrically non-equivalent arsenate groups. irdg.orgresearchgate.net For this compound, the key vibrational modes can be assigned to specific molecular motions, as detailed in the table below.

Interactive Data Table: Characteristic Vibrational Modes for Analagous Hydrogenarsenate Compounds

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| ν(O-H) of H₂O | 3000 - 3600 | Symmetric and asymmetric stretching of water molecules |

| ν(O-H) of HAsO₄²⁻ | 2400 - 2900 | Stretching of the hydroxyl group on the arsenate anion |

| δ(H₂O) | 1600 - 1700 | Bending mode of water molecules |

| ν(As-O) | 800 - 900 | Symmetric and asymmetric stretching of the As-O bonds |

| ν(As-OH) | 700 - 800 | Stretching of the As-OH bond |

| δ(As-O-H) | 1200 - 1400 | In-plane bending of the As-O-H group |

| γ(As-O-H) | ~700 | Out-of-plane bending of the As-O-H group |

| AsO₄ bending modes | 300 - 500 | Bending and deformation modes of the arsenate tetrahedron |

Note: The data in this table is based on findings from structurally similar complex hydrogen arsenate minerals and serves as a predictive framework for this compound. irdg.orgresearchgate.net

The stretching and bending frequencies of the As-O and O-H bonds are particularly informative. The As-O stretching vibrations typically appear as a set of strong bands in the 800-900 cm⁻¹ region. The exact positions of these bands are sensitive to the local symmetry of the arsenate group and the extent of hydrogen bonding.

The O-H stretching region of the spectrum is often complex, with broad bands indicative of strong hydrogen bonding. The vibrations of the water molecules are typically observed at higher frequencies compared to the O-H stretch of the hydrogenarsenate anion itself. The bending modes of the water molecules (δ(H₂O)) are found around 1600-1700 cm⁻¹, while the in-plane and out-of-plane bending modes of the As-O-H group provide further structural detail. In studies of similar compounds, these have been identified and assigned through a combination of experimental data and theoretical calculations. irdg.org

Hydrogen bonding plays a crucial role in the structure of this compound, and its effects are readily observed in the vibrational spectra. The presence of strong hydrogen bonds leads to a significant broadening and red-shifting (a shift to lower wavenumbers) of the O-H stretching bands. The magnitude of this shift is correlated with the strength of the hydrogen bond.

In analogous systems, the spectral region of O-H stretching can exhibit a characteristic triplet structure, which is a hallmark of strong, non-symmetrical hydrogen bonds. irdg.org The interactions between the hydrogenarsenate anions and the water molecules create a complex hydrogen-bonding network that connects the structural units into a three-dimensional lattice. libretexts.org The analysis of the shifts in both the stretching and bending frequencies of the O-H and As-O groups allows for a detailed understanding of this network.

While specific studies on the temperature-controlled vibrational spectroscopy of this compound are not widely available, this technique is a powerful tool for investigating phase transitions in related materials. By recording IR and Raman spectra as a function of temperature, changes in the crystal structure and bonding can be monitored.

For instance, in other hydrogen-bonded systems, temperature variations can induce phase transitions that alter the symmetry of the crystal and the nature of the hydrogen bonding. These changes manifest as shifts in band positions, the appearance or disappearance of bands, and changes in bandwidths. Such studies on this compound would be invaluable for understanding its thermal stability and any potential polymorphic transformations. Research on related phosphate (B84403) compounds has shown that dehydration can be induced by temperature changes, leading to new spectroscopic features. researchgate.net

Photoluminescence Spectroscopy

Photoluminescence spectroscopy investigates the electronic structure of a material by exciting it with photons and analyzing the emitted light. This technique can provide information about electronic transitions and the presence of defect states.

Currently, there is a lack of specific photoluminescence data for this compound in the scientific literature. However, the principles of the technique can be described. In a typical photoluminescence experiment, the compound would be irradiated with a high-energy light source, promoting electrons to excited states. The subsequent relaxation of these electrons to lower energy states can result in the emission of light.

The electronic transitions in an arsenate compound would likely involve the promotion of electrons from orbitals with significant oxygen lone-pair character to anti-bonding orbitals of the arsenate group. The energy of the emitted photons provides information about the energy gap between the electronic states. The presence of impurities or crystal defects can introduce new energy levels within the band gap, leading to characteristic emission bands. Studies on related materials could pave the way for future investigations into the photoluminescent properties of this compound. For example, research on potassium-doped tungsten oxide has explored its photoluminescence enhancement in the presence of certain gases, linking it to charge transfer mechanisms. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local chemical environment of specific nuclei. For this compound, ¹H, ³⁹K, and ⁷⁵As NMR can each provide unique structural information.

Proton (¹H) NMR:

Proton NMR is particularly useful for characterizing the hydrogen bonding network and the dynamics of proton-containing species within a crystal lattice. In hydrated salts, ¹H NMR can distinguish between hydrogen atoms in water molecules and those in hydrogen-bonded anions, such as the HAsO₄²⁻ group. Studies on the closely related compound potassium dihydrogen arsenate (KH₂AsO₄) have shown that proton NMR line shapes and relaxation times are sensitive to the motions of protons within the crystal. aip.org It is expected that the ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the water molecules and the proton of the hydrogenarsenate anion. The chemical shifts of these signals would be indicative of their respective chemical environments and the strength of hydrogen bonding. nih.gov For instance, a stronger hydrogen bond typically leads to a downfield shift (higher ppm value) for the involved proton.

Potassium-39 (³⁹K) NMR:

³⁹K NMR is a valuable tool for investigating the local environment of potassium ions in solid-state materials. Although ³⁹K is a quadrupolar nucleus, which can lead to broad signals, studies at high magnetic fields have demonstrated its sensitivity to the local coordination of K⁺ ions. nih.gov The ³⁹K NMR parameters, such as the chemical shift and the quadrupolar coupling constant, are influenced by the symmetry of the K⁺ site and the nature of the surrounding atoms. nih.gov In this compound, the K⁺ ions are coordinated by oxygen atoms from the arsenate anions and the water molecules. Any asymmetry in this coordination sphere would be reflected in the ³⁹K NMR spectrum, providing insights into the crystal structure. nih.gov

Arsenic-75 (⁷⁵As) NMR:

⁷⁵As is the only NMR-active isotope of arsenic. It is a quadrupolar nucleus (spin 3/2), which often results in broad NMR signals, particularly for arsenic species in asymmetric environments. nih.gov Studies on arsenate solutions have shown that the linewidth of the ⁷⁵As NMR signal is highly dependent on the protonation state of the arsenate ion. The symmetric AsO₄³⁻ anion gives a relatively narrow signal, while the less symmetric HAsO₄²⁻ anion leads to significant line broadening due to quadrupolar relaxation. nih.gov This suggests that in solid this compound, the ⁷⁵As nucleus within the HAsO₄²⁻ anion would likely exhibit a broad NMR signal. Nevertheless, solid-state ⁷⁵As NMR studies on compounds like KH₂AsO₄ have been successful in probing the local environment of the arsenic nucleus and its changes during phase transitions. tandfonline.com

The following table summarizes the expected NMR properties for the different nuclei in this compound based on data from related compounds.

| Nucleus | Spin | Natural Abundance (%) | Expected Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 1/2 | 99.98 | 0-15 | Hydrogen bonding, dynamics of H₂O and HAsO₄²⁻ |

| ³⁹K | 3/2 | 93.26 | -30 to 70 | Coordination environment of K⁺ ions |

| ⁷⁵As | 3/2 | 100 | ~300-500 | Symmetry of the arsenate group, protonation state |

Note: The chemical shift ranges are approximate and based on typical values for similar chemical environments. The actual values for this compound would need to be determined experimentally.

Thermal Behavior and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) for Dehydration and Dehydroxylation Studies

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature. For hydrated salts like potassium hydrogenarsenate dihydrate, TGA is instrumental in delineating the processes of dehydration (loss of water of crystallization) and dehydroxylation (condensation of hydrogenarsenate groups).

Quantification of Water Loss and Thermal Stability Boundaries

The TGA curve for a hydrated compound like K₂HAsO₄·2H₂O is expected to show distinct mass loss steps corresponding to the removal of its two water molecules. Based on the behavior of analogous phosphate (B84403) hydrates, the dehydration process likely begins at temperatures above ambient and proceeds in a stepwise manner. researchgate.net The initial mass loss would correspond to the release of the water of hydration.

The thermal stability of the dihydrate is defined by the onset temperature of this initial mass loss. For similar compounds, this process typically begins in the range of 40-100°C. researchgate.net The theoretical mass percentage of water in K₂HAsO₄·2H₂O is approximately 13.97%, and the TGA data would be expected to show a total mass loss corresponding to this value for the complete dehydration.

Multi-stage Decomposition Pathways and Stoichiometry Changes

The thermal decomposition of this compound is anticipated to occur in multiple stages. The initial stage involves the loss of the two molecules of water of crystallization to form the anhydrous salt, K₂HAsO₄. This process can be represented by the following equation:

K₂HAsO₄·2H₂O(s) → K₂HAsO₄(s) + 2H₂O(g)

Following dehydration, further heating leads to dehydroxylation, where two hydrogenarsenate anions condense to form a pyroarsenate and a molecule of water. This is a common thermal reaction for hydrogen salts of polybasic acids. atamanchemicals.com This second stage of mass loss corresponds to the formation of potassium pyroarsenate (K₄As₂O₇) and can be described by the stoichiometry:

2K₂HAsO₄(s) → K₄As₂O₇(s) + H₂O(g)

This dehydroxylation step would occur at a significantly higher temperature than the initial dehydration, likely above 200°C, similar to the condensation of hydrogen phosphates. atamanchemicals.com

Table 1: Inferred Thermal Decomposition Stages of this compound

| Stage | Temperature Range (Conceptual) | Process | Product(s) | Theoretical Mass Loss (%) |

|---|---|---|---|---|

| 1 | 40°C - 150°C | Dehydration | K₂HAsO₄ | ~13.97% |

| 2 | > 200°C | Dehydroxylation/Condensation | K₄As₂O₇ | ~6.98% (of initial mass) |

Differential Scanning Calorimetry (DSC) for Phase Transition Identification

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as phase transitions, melting, and chemical reactions.

Endothermic and Exothermic Events Associated with Thermal Processes

The DSC curve for this compound would be expected to show a series of endothermic peaks corresponding to the energy absorbed during the decomposition process.

The dehydration of K₂HAsO₄·2H₂O would be represented by one or more endothermic peaks in the DSC curve. akjournals.com If the two water molecules are lost at different temperatures, two distinct peaks would be observed. The dehydroxylation process, leading to the formation of potassium pyroarsenate, is also an endothermic event and would appear as a separate peak at a higher temperature. researchgate.net

In addition to these decomposition events, DSC can also detect solid-solid phase transitions in the anhydrous material before further decomposition occurs. For instance, the anhydrous form of a related compound, K₂HPO₄, is known to undergo reversible phase transitions at various temperatures. researchgate.net It is plausible that anhydrous K₂HAsO₄ could exhibit similar polymorphic transformations, which would be visible as endothermic or exothermic peaks in the DSC trace.

Table 2: Expected Endothermic Events in the DSC Analysis of this compound

| Temperature Range (Conceptual) | Thermal Event | Associated Process |

|---|---|---|

| 40°C - 150°C | Endotherm(s) | Loss of water of hydration |

| Intermediate Temperatures | Endotherm/Exotherm | Polymorphic phase transition(s) of K₂HAsO₄ |

| > 200°C | Endotherm | Dehydroxylation to form K₄As₂O₇ |

High-Temperature X-ray Diffraction for In-situ Structural Transformations

High-Temperature X-ray Diffraction (HT-XRD) is a powerful in-situ technique that allows for the monitoring of changes in the crystal structure of a material as it is heated. iaea.org By collecting XRD patterns at various temperatures, one can identify the formation of new crystalline phases, changes in lattice parameters, and the onset of amorphization or melting. mdpi.com

For this compound, an HT-XRD study would provide direct evidence for the structural changes corresponding to the decomposition steps observed by TGA and DSC. The initial XRD pattern at room temperature would correspond to the crystalline structure of K₂HAsO₄·2H₂O. As the temperature is increased into the dehydration range, the diffraction peaks of the dihydrate would decrease in intensity and eventually disappear, while new peaks corresponding to the anhydrous K₂HAsO₄ phase would emerge.

Further heating would reveal any polymorphic phase transitions in the anhydrous salt through changes in the diffraction pattern. Finally, at the dehydroxylation temperature, the peaks of anhydrous K₂HAsO₄ would be replaced by those of the crystalline potassium pyroarsenate, K₄As₂O₇. This technique would allow for the precise determination of the temperature ranges over which each crystalline phase is stable. mdpi.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to crystalline solids to predict their geometry and other properties. For potassium hydrogenarsenate dihydrate, DFT calculations are instrumental in performing structural optimization. This process involves adjusting the atomic positions and unit cell parameters until the total energy of the system is minimized, yielding the most stable, lowest-energy configuration. irost.irresearchgate.net

The relaxation of unit cell parameters and atomic positions is typically continued until the residual forces on the atoms are negligible, for instance, less than 0.001 eV per unit cell. irost.ir First-principles simulations using DFT can refine experimental crystal structures, which may have inconsistencies, particularly in the positioning of hydrogen atoms. researchgate.net Various hybrid functionals, such as B3LYP, M05-2X, or M06-2X, can be employed to identify the most suitable functional for accurately reproducing experimental data. epstem.net

Following structural optimization, DFT provides a wealth of information about the compound's geometric and electronic properties. The primary outputs are the optimized geometric parameters, including the lengths of covalent bonds (e.g., As-O, O-H) and the angles between them. These calculated parameters can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. researchgate.net

For instance, in a related DFT study on potassium alanate (KAlH₄), the optimized lattice parameters showed good agreement with experimental results. irost.ir The calculations revealed Al-H bond distances ranging from 1.627 to 1.637 Å and detailed the coordination of the potassium ion. irost.ir For this compound, similar calculations would precisely define the geometry of the hydrogenarsenate (H₂AsO₄⁻) ion, the coordination sphere of the potassium (K⁺) ion, and the orientation of the water molecules within the crystal lattice.

The electronic structure analysis yields critical insights into chemical bonding and reactivity. Key descriptors derived from DFT include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. epstem.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions. epstem.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge transfer between atoms, revealing the nature of chemical bonds (e.g., ionic vs. covalent). In potassium alanate, calculations showed a charge transfer of about one electron from the potassium atom to the [AlH₄] block, confirming the ionic bond between K⁺ and [AlH₄]⁻. irost.ir

Below is an illustrative table of what predicted geometric parameters from a DFT calculation on this compound might look like, based on typical bond lengths in similar structures.

| Parameter | Predicted Value (Å or °) | Description |

|---|---|---|

| As-O Bond Length | ~1.68 | Bond distance between Arsenic and a non-protonated Oxygen atom. |

| As-OH Bond Length | ~1.75 | Bond distance between Arsenic and a protonated Oxygen atom. |

| O-H (Arsenate) Bond Length | ~0.98 | Bond distance within the hydroxyl group of the H₂AsO₄⁻ ion. |

| O-H (Water) Bond Length | ~0.96 | Bond distance within a water molecule of hydration. |

| O-As-O Bond Angle | ~109.5 | Tetrahedral angle within the arsenate group. |

Vibrational Frequency Calculations for Spectral Interpretation and Assignment Validation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By computing the vibrational modes of the optimized crystal structure, DFT can predict the frequencies at which a molecule will absorb or scatter light. These theoretical spectra provide a basis for assigning the observed bands to specific molecular motions, such as stretching, bending, or torsional modes of the H₂AsO₄⁻ ions and water molecules. bohrium.comresearchgate.net

This approach is particularly valuable for complex hydrated minerals, where the presence of both hydrogenarsenate (AsO₃OH)²⁻ or (H₂AsO₄)⁻ and water molecules leads to overlapping bands in the spectra. bohrium.comresearchgate.net Theoretical calculations can help to disentangle these complex regions and provide a more confident assignment of the vibrational bands. researchgate.net For example, studies on the minerals pharmacolite and vladimirite have used DFT to support the assignment of bands related to AsO₃OH and AsO₄ units and to understand the influence of hydrogen bonding on the OH stretching vibrations. bohrium.comresearchgate.net In this compound, this would be crucial for distinguishing the vibrations of the H₂AsO₄⁻ ion from those of the two water molecules.

The comparison between calculated and experimental frequencies often shows a systematic deviation, which can be corrected using scaling factors. The excellent agreement that can be achieved validates both the experimental assignments and the theoretical model of the crystal structure.

An example of how calculated and experimental data would be compared is shown in the table below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3400 | ~3450 | Stretching of O-H bonds in water molecules. |

| ν(O-H) | ~2900 | ~2950 | Stretching of O-H bonds in H₂AsO₄⁻ ion. |

| δ(H₂O) | ~1650 | ~1660 | Bending mode of water molecules. |

| ν(As-O) | ~870 | ~875 | Stretching of As-O bonds. |

| ν(As-OH) | ~750 | ~755 | Stretching of As-OH bonds. |

Molecular Dynamics Simulations for Dynamic Structural Properties

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms in a system over time. researchgate.net MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a "movie" of atomic trajectories. nih.gov This method is essential for understanding temperature-dependent structural properties, ion mobility, and the dynamics of the hydration shell in a compound like this compound. mdpi.com

For ionic hydrates, MD simulations can elucidate:

Hydration Structure: The arrangement and orientation of water molecules around the K⁺ cations and H₂AsO₄⁻ anions. e3s-conferences.org

Dynamic Properties: The simulation can calculate properties like the self-diffusion coefficients of water molecules and ions, which describe their mobility within the crystal lattice at different temperatures. e3s-conferences.org

Structural Stability: By running simulations at various temperatures, one can observe phase transitions or the breakdown of the crystal structure. mdpi.com

Ion-Water Interactions: The residence time of water molecules in the hydration shell of the potassium ion can be calculated, offering insights into the strength of the ion-dipole interactions. nih.gov

Simulations of aqueous potassium salt solutions often employ force fields like OPLS-AA and specific water models such as TIP4P to describe the interatomic interactions. e3s-conferences.org Studies on aqueous solutions of potassium salts have used MD to investigate how temperature affects the hydration and dynamical properties, showing, for example, that self-diffusion coefficients increase with temperature. e3s-conferences.orgnih.gov For this compound, MD simulations would reveal the dynamic nature of the hydrogen-bonding network and the correlated motions of the water molecules and arsenate ions. researchgate.net

Theoretical Insights into Hydrogen Bonding Energetics and Proton Transfer

DFT calculations can be used to analyze the hydrogen bond network in detail. By examining the bond lengths and angles, as well as using techniques like Reduced Density Gradient (RDG) analysis, it is possible to identify and characterize the strength of individual hydrogen bonds. nih.gov Theoretical studies can quantify the energy of these bonds, which is crucial for understanding the stability of the crystal. nih.gov

Furthermore, these methods can explore the mechanism of proton transfer, a fundamental chemical process. scienceopen.com In systems with strong hydrogen bonds, a proton may be transferred from a donor to an acceptor atom. rsc.org To study this, potential energy surfaces (PES) are constructed by calculating the system's energy as the proton's position is systematically moved between the donor and acceptor. researchgate.netnih.gov The height of the energy barrier on this surface determines the feasibility and rate of the proton transfer. nih.govrsc.org

In this compound, potential proton transfer could occur within the H₂AsO₄⁻ ion itself (intramolecular) or between the ion and an adjacent water molecule (intermolecular). Theoretical calculations could determine the energy barriers for these processes, revealing whether such transfers are likely to occur under given conditions. researchgate.net For example, a low energy barrier might suggest that the proton is highly mobile, which could have implications for properties like ionic conductivity. scienceopen.com

Reactivity and Solution Chemistry

Coordination Chemistry of Hydrogenarsenate Anions with Metal Ions

The hydrogenarsenate anion, [HAsO₃(OH)]²⁻ or [H₂AsO₄]⁻, participates in complex coordination networks with metal ions, including its own potassium cation. The structure and stability of these compounds are dictated by the coordination environment of the metal, the charge and size of the anion, and the extensive hydrogen bonding facilitated by the anion and water molecules of hydration. researchgate.net

While potassium hydrogenarsenate dihydrate itself is a stable salt, the hydrogenarsenate anion is a key component in forming more complex structures. The crystal structures of related compounds, such as the 2.5- and 6-hydrates of dipotassium (B57713) hydrogenarsenate (K₂HAsO₄), provide insight into this coordination. In these structures, the potassium (K⁺) cations exhibit highly irregular coordination environments, defined by oxygen atoms from both the hydrogenarsenate anions and water molecules. researchgate.net These components are linked into intricate three-dimensional networks consolidated by hydrogen bonds.

In the crystal structure of strontium potassium arsenate octahydrate (SrKAsO₄·8H₂O), another example of arsenate coordination, all cations (Sr²⁺ and K⁺) and the arsenate anion (AsO₄³⁻) are completely surrounded by water molecules. researchgate.net The K⁺ ion is coordinated by multiple water molecules, which in turn form hydrogen bonds with the arsenate anions, demonstrating the crucial role of the solvent in mediating these coordination complexes. researchgate.net The ability of potassium salts to form stable complexes with various anions is a known feature of their coordination chemistry. scbt.com This tendency allows for the construction of coordination polymers, where metal centers are linked by ligands into extended networks. researchgate.net

Interactive Table: Crystallographic Data for Dipotassium Hydrogenarsenate Hydrates researchgate.net Select a compound to see its crystallographic details.

Chemical Reactions and Transformational Pathways

Potassium hydrogenarsenate, as a salt of a strong base (potassium hydroxide) and a weak acid (arsenic acid), reacts as a base to neutralize acids. echemi.comnoaa.gov A critically important transformation pathway involves its reaction under reducing conditions to form arsine gas.

The generation of highly toxic arsine gas (AsH₃) from arsenical compounds in the presence of acid is a well-documented chemical hazard. kansashealthsystem.comcdc.gov The reaction typically occurs when an arsenic compound, such as potassium hydrogenarsenate, comes into contact with an acid and a reducing agent (nascent hydrogen). kansashealthsystem.comcdc.gov The historical Marsh test for arsenic detection relies on this principle, where zinc metal and sulfuric acid react with an arsenic-containing sample to produce arsine. wikipedia.org

The efficiency of arsine generation from arsenate (As(V)) is highly dependent on the reaction conditions, particularly the type and concentration of the acid. Research using a flow injection hydride generation system has shown that the concentration of hydrochloric acid (HCl) has a critical effect on the formation of arsine from arsenate. researchgate.net In the presence of a pre-reductant like L-cysteine, a rapid increase in arsine generation was observed as the HCl concentration was increased within a narrow range of 0.01 to 0.08 mol L⁻¹. researchgate.net This indicates that both the acidic environment and the presence of a reducing substance are key factors in this transformation pathway. The general reaction can be summarized as the reduction of the As(V) in the hydrogenarsenate ion to As(III) and subsequently to AsH₃ in an acidic medium.

Competitive Ion Interactions in Aqueous Systems

In aqueous environments, the hydrogenarsenate anion's behavior is significantly influenced by the presence of chemically similar ions, most notably phosphate (B84403). The strong analogy between arsenate and phosphate governs their interactions in both geochemical and biological systems.

Arsenate (HAsO₄²⁻) and phosphate (HPO₄²⁻) are chemical analogs, sharing many key properties. nih.gov They both derive from Group 15 elements, have similar tetrahedral geometries, and exhibit nearly identical pKₐ values. nih.govdtu.dk This similarity allows arsenate to substitute for phosphate in many biochemical reactions, often leading to metabolic disruption. wikipedia.org However, subtle differences in bond lengths and ionic radii are sufficient for some biological systems, such as specialized phosphate-binding proteins, to discriminate between the two. nih.govnih.gov

Interactive Table: Comparison of Arsenate and Phosphate Properties Click on a property to see the values for both ions.

This chemical mimicry leads to significant competitive interactions.

Geochemical Interference: In soil and aquatic systems, arsenate and phosphate compete for the same adsorption sites on the surfaces of minerals like iron oxides and calcite. mdpi.comnih.gov The presence of high concentrations of phosphate can lead to the mobilization of adsorbed arsenic from sediments by outcompeting it for binding sites. mdpi.com Conversely, arsenate can interfere with phosphate adsorption. dtu.dk

Biological Interference: In biological systems, arsenate uptake is often mediated by phosphate transport systems. nih.govmdpi.com As a result, the presence of phosphate strongly inhibits the uptake of arsenate by organisms such as plants and algae. nih.govmdpi.com For instance, in one study, increasing the phosphate concentration in a nutrient solution from 20 to 100 μM decreased the arsenic concentration in plant roots by 76%. nih.gov This competitive inhibition is a key mechanism by which organisms in arsenic-rich environments can limit arsenic toxicity, and it highlights the profound impact of the phosphate-arsenate analogy on the environmental chemistry of potassium hydrogenarsenate. nih.govqtanalytics.in

Environmental Geochemistry and Speciation Dynamics

Arsenic Speciation in Aqueous Environments

In aqueous environments, arsenic can exist in various oxidation states, primarily as arsenite (As(III)) and arsenate (As(V)). The hydrogenarsenate anion is a form of arsenate. The distribution of these species is largely governed by the redox potential (Eh) and pH of the water. researchgate.net Generally, in oxidizing environments, pentavalent arsenic species predominate, while trivalent forms are more common under reducing conditions. researchgate.net

The pH of an aqueous solution is a master variable controlling arsenic speciation. For pentavalent arsenic (arsenate), the dominant species changes as the pH varies. In highly oxidizing conditions, H₂AsO₄⁻ is the dominant species in the pH range of approximately 2.0 to 6.5. researchgate.net As the pH becomes more alkaline, the hydrogenarsenate anion, HAsO₄²⁻, becomes the dominant form, typically between a pH of 6.5 and 11.5. researchgate.net At very high pH values, the fully deprotonated arsenate anion, AsO₄³⁻, prevails. The neutral arsenite species, H₃AsO₃, is generally dominant at pH values below 9.2 under reducing conditions. researchgate.netiaea.org This pH-dependent behavior is crucial as it affects the mobility and bioavailability of arsenic; anionic forms like hydrogenarsenate are more likely to be involved in adsorption and precipitation reactions.

Table 1: Dominant Inorganic Arsenic Species in Oxic Waters as a Function of pH

| pH Range | Dominant Arsenate (As(V)) Species |

|---|---|

| < 2.2 | H₃AsO₄ |

| 2.2 - 6.9 | H₂AsO₄⁻ |

| 6.9 - 11.5 | HAsO₄²⁻ (Hydrogenarsenate) |

This interactive table is based on the dissociation constants of arsenic acid.

Accurately determining the speciation of arsenic is essential for environmental studies. Various advanced analytical techniques are employed for this purpose, often involving a chromatographic separation step coupled with a sensitive detection method. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): This is a cornerstone of arsenic speciation. Different HPLC modes, such as ion-exchange and reversed-phase chromatography, are used to separate arsenic compounds based on their ionic charge and polarity. nih.govnih.gov Anion-exchange chromatography is particularly effective for separating the different anionic forms of arsenate. nih.govubc.ca

Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This technique can be coupled with HPLC. After separation, the arsenic compounds are converted into volatile arsines using a reducing agent like sodium borohydride. nih.gov The arsines are then detected by AAS. A key feature is its pH-selectivity; at pH 6, only trivalent arsenic species are converted to arsines, while at pH 1, both trivalent and pentavalent species are converted, allowing for differentiation. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When hyphenated with HPLC (HPLC-ICP-MS), this provides one of the most powerful tools for arsenic speciation due to its high sensitivity and element-specific detection. nih.govjfda-online.com It can detect arsenic species at very low concentrations, typically below 1.0 μg/L. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used for arsenic speciation, though it often requires a derivatization step to make the arsenic compounds volatile before they can be introduced into the gas chromatograph. nih.govnih.gov

Table 2: Comparison of Common Analytical Techniques for Arsenic Speciation

| Technique | Principle | Common Application | Advantages | Limitations |

|---|---|---|---|---|

| HPLC-ICP-MS | Chromatographic separation followed by elemental mass detection. nih.gov | Quantifying a wide range of arsenic species in environmental and biological samples. nih.gov | High sensitivity, accuracy, and specificity. nih.gov | High instrument cost. |

| HPLC-HG-AAS | Chromatographic separation followed by conversion to volatile arsines and atomic absorption detection. nih.gov | Speciation of inorganic As(III) and As(V) and methylated forms. nih.gov | Good sensitivity, can differentiate oxidation states by pH control. nih.gov | Potential for interference, less sensitive than ICP-MS. |

| Ion-Exchange Chromatography | Separation based on ionic interactions with a stationary phase. nih.gov | Separation of anionic arsenic species like arsenate and its protonated forms. ubc.ca | Effective for separating ionic compounds. | Can be affected by high salt concentrations in the sample matrix. epa.gov |

Geochemical Cycling and Mineral-Water Interface Interactions

The geochemical cycling of arsenic involves its transformation and transport through various environmental compartments, including rocks, soils, sediments, and water. wikipedia.org The hydrogenarsenate anion plays a significant role in these cycles through its interactions at the mineral-water interface. It can be adsorbed onto the surfaces of minerals, particularly iron and aluminum oxyhydroxides, or it can be incorporated into the structure of secondary minerals. nih.gov This sorption to iron oxides is a key process that controls arsenic mobility in many natural systems. nih.govnih.gov

Under specific geochemical conditions, dissolved arsenate, including the hydrogenarsenate form, can precipitate to form a variety of secondary arsenate minerals. taylorandfrancis.comresearchgate.net The formation and stability of these minerals act as a long-term sink for arsenic, effectively removing it from the aqueous phase. geoscienceworld.org The stability of these minerals is dependent on factors such as pH, redox conditions, and the presence of other ions like calcium, lead, and iron. iaea.orgresearchgate.net

For instance, in alkaline environments, calcium arsenate minerals such as Ca₃(AsO₄)₂ can form and control arsenic solubility. iaea.org In acidic, iron-rich environments, scorodite (FeAsO₄·2H₂O) is a common and relatively insoluble arsenate mineral that can precipitate, particularly in the oxidized zones of ore deposits. taylorandfrancis.com The formation of these minerals is a critical process in both natural arsenic attenuation and in remediation strategies for arsenic-contaminated sites. geoscienceworld.org However, changes in environmental conditions, such as a shift to more reducing or alkaline conditions, can destabilize these minerals, leading to the re-release of arsenic into the environment. geoscienceworld.orgscispace.com

Interaction with Biofilms and Microorganisms

Microorganisms and the biofilms they create are crucial players in the biogeochemical cycling of arsenic. nih.gov Biofilms, which are communities of microorganisms encased in a matrix of extracellular polymeric substances (EPS), can accumulate high concentrations of arsenic from the surrounding water. nih.gov This interaction is twofold: biofilms can sequester arsenic, but they can also facilitate its chemical transformation, impacting its mobility and toxicity. nih.govmdpi.com Some bacteria have developed mechanisms to not only tolerate high levels of arsenic but to utilize it in their metabolism. mdpi.com

Within biological systems, arsenate undergoes a series of transformations, primarily through reduction and methylation, which serve as detoxification mechanisms for the organisms. mdpi.comnih.gov The process often begins with the reduction of pentavalent arsenate (including HAsO₄²⁻) to the more toxic trivalent arsenite (As(III)). nih.govacs.org This reduction is a critical step in the metabolic pathway. nih.gov

Following reduction, arsenite can undergo oxidative methylation, where methyl groups are sequentially added to the arsenic atom. nih.gov This results in the formation of various methylated arsenicals, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). nih.govnih.gov These organic arsenic compounds are generally less toxic than inorganic arsenite and can be more readily excreted by the organism. acs.org The presence of methylated arsenicals in an environment is a strong indicator of microbial activity influencing the arsenic cycle. universityofgalway.ieoup.com Some microorganisms can also utilize arsenate as a terminal electron acceptor in anaerobic respiration, a process known as dissimilatory arsenate reduction, further highlighting the central role of microbes in arsenic's environmental fate.

Incorporation into Cementitious Materials

The stabilization and solidification (S/S) of arsenic-contaminated materials using cement is a common remediation strategy. The high-pH environment of hydrating cement, rich in calcium, facilitates the immobilization of arsenic species like those derived from potassium hydrogenarsenate dihydrate. The effectiveness of this process hinges on the formation of new, stable mineral phases and various chemical binding mechanisms within the cement matrix.

When arsenic is introduced into a cementitious system, the chemical environment promotes the precipitation of new, sparingly soluble mineralogical phases. The hydration of Portland cement releases significant amounts of calcium hydroxide (B78521), raising the pH of the pore solution to approximately 12.5. dss.go.th This alkaline, calcium-rich environment is the primary driver for the formation of calcium-arsenic compounds, which are crucial for immobilization. researchgate.net

One of the key phases formed is calcium arsenite (CaHAsO3). Studies have shown that the presence of excess calcium hydroxide can reduce the arsenic concentration in leachate from approximately 5 g/L to 5 mg/L, a reduction attributed to the formation of CaHAsO3. dss.go.thresearchgate.net The formation of this compound is a critical step in chemically fixing arsenic within the hardened cement paste.

The table below summarizes key new mineralogical phases identified in research on arsenic-bearing cementitious materials.

| Identified Mineral Phase | Context of Formation | Significance | Source |

| Calcium Arsenite (CaHAsO3) | Formed in the high-pH, calcium-rich environment of hydrated Portland cement. | Significantly reduces the solubility and leachability of arsenic. | dss.go.thresearchgate.net |

| Copper Hydrogen Arsenate Hydrate (B1144303) | Identified when waste-to-energy bottom ash containing copper and arsenic is mixed with cement. | Demonstrates the formation of complex, multi-element arsenate minerals. | nih.govtandfonline.com |

| Jahnsite | Another complex phosphate-arsenate mineral found in cement mixed with waste-to-energy bottom ash. | Indicates diverse mineralogical pathways for arsenic incorporation. | nih.govtandfonline.com |

The immobilization of arsenic within cement matrices is achieved through several chemical and physical binding mechanisms that often work in concert. researchgate.net These mechanisms effectively trap arsenic, preventing its release into the environment. The primary mechanisms include precipitation, incorporation into the structure of cement hydrates, and adsorption onto their surfaces.

Precipitation: As detailed in the previous section, the most significant chemical binding mechanism is the precipitation of insoluble calcium-arsenic compounds. researchgate.netpolyu.edu.hk The high concentration of Ca²⁺ ions and the elevated pH of the cement pore water create conditions that are highly favorable for the formation of stable calcium arsenate and calcium arsenite phases, drastically lowering the mobility of arsenic. dss.go.th

Incorporation into Hydration Products: Arsenic can be chemically incorporated into the crystal structure of the primary binding phases of hydrated cement. Research has shown that arsenic can be found within the structure of calcium-silicate-hydrate (C-S-H), the main binding gel in concrete, as well as ettringite. researchgate.net This incorporation can occur through the substitution of arsenic for other ions within the mineral lattice or by becoming an integral part of the precipitating solid. This process effectively sequesters arsenic within the durable and dense microstructure of the cement paste.

Adsorption and Surface Complexation: Arsenic species in the pore solution can also be adsorbed onto the surfaces of cement hydration products. researchgate.netnih.gov The C-S-H gel, with its high surface area, provides numerous sites for the adsorption of arsenate ions. This binding is a form of surface complexation, where the arsenate ions form stable bonds with the silicate and calcium groups on the C-S-H surface. nih.gov

The table below outlines the principal chemical binding mechanisms for arsenic in cement.

| Binding Mechanism | Description | Key Cement Phases Involved | Source |

| Precipitation | Formation of new, insoluble calcium-arsenic compounds due to the high pH and calcium concentration. | Calcium Hydroxide (Ca(OH)₂) | dss.go.thresearchgate.netresearchgate.net |

| Incorporation | Arsenic is integrated into the crystal lattice of the main cement hydration products. | Calcium-Silicate-Hydrate (C-S-H), Ettringite | researchgate.net |

| Adsorption | Physical and chemical bonding of arsenic ions onto the surface of cement hydrates. | Calcium-Silicate-Hydrate (C-S-H) | researchgate.netnih.gov |

These mechanisms collectively ensure the effective and long-term stabilization of arsenic within a cementitious matrix, making it a viable method for treating arsenic-bearing wastes.

Potential Advanced Material Applications and Functional Properties

Proton Conductivity in Hydrated Arsenates

Hydrated crystalline solids containing hydrogen-bonded networks are a significant area of research for developing proton-conducting materials. The presence of water molecules and hydrogen-containing anions within the crystal lattice of hydrated arsenates provides the structural basis for proton transport.

The mechanism of proton conduction in hydrated arsenates is intrinsically linked to their crystal structure. In related compounds like dipotassium (B57713) hydrogen arsenate hydrates (K₂HAsO₄·nH₂O), the structure is composed of potassium (K⁺) cations with irregular coordination environments defined by oxygen atoms from both the hydrogenarsenate ([AsO₃(OH)]²⁻) anions and the water molecules of hydration. researchgate.net These components are interconnected through a complex and intricate network of hydrogen bonds. researchgate.net

This hydrogen-bonded network is the critical pathway for proton transport. Protons are not mobile in their free state but are passed along this network through a hopping mechanism, often described by the Grotthuss model. A proton from one water molecule or hydroxyl group can "hop" to an adjacent one, causing a chain reaction of proton movement through the lattice. The efficiency of this transport is dependent on the geometry and strength of the hydrogen bonds and the dynamic reorientation of the water molecules and arsenate anions.

Crystallographic studies provide detailed insight into these structures. For instance, the analysis of different hydrates of dipotassium hydrogen arsenate reveals specific arrangements and polytypic structures that influence the conductive pathways. researchgate.net The study of analogous phosphate (B84403) compounds further supports this understanding, where dehydration processes are shown to drastically reduce proton conductivity, highlighting the essential role of the hydrated network. researchgate.net

| Crystallographic Data for Dipotassium Hydrogen Arsenate Hydrates researchgate.net | |

|---|---|

| Parameter | K₂HAsO₄ · 2.5H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.1607(3) |

| b (Å) | 18.1352(8) |

| c (Å) | 13.8156(5) |

| β (°) | 125.153(3) |

| Z | 8 |

Optical Properties and Photoluminescence Characteristics

Arsenic-containing compounds, including arsenates, have demonstrated notable optical properties, particularly photoluminescence (PL). This phenomenon involves the absorption of light at one wavelength (excitation) and the subsequent emission of light at a longer wavelength.

The luminescence in arsenate-containing materials can originate from several mechanisms. In some systems, the arsenate group itself can be part of the luminescent center. For example, in certain metal-organic frameworks, the presence of arsenate ions enhances fluorescence intensity. mdpi.com This enhancement is attributed to hydrogen bonding interactions between the arsenate anion and the organic ligand, which increases the structural rigidity of the material and restricts non-radiative decay pathways, thereby boosting radiative emission. mdpi.com

The electronic structure of arsenic is also a key factor. In materials like arsenic-doped silicon nanocrystals or arsenic sulfide (B99878) glasses, the PL characteristics are strongly influenced by electronic states associated with arsenic. researchgate.netbohrium.com Factors such as temperature and the energy of the excitation source can significantly alter the PL intensity and emission wavelengths. researchgate.netunideb.hu For instance, in arsenic sulfide nanocomposites, laser irradiation can induce structural transformations that change the material's bandgap energy and, consequently, its photoluminescent response. unideb.hu This tunability is a desirable characteristic for the development of optical sensors and other photonic devices. unideb.hu The study of these materials reveals that luminescent centers can be intrinsic to the arsenate group or arise from the interaction of arsenic with a host lattice.

| Factors Influencing Photoluminescence in Arsenic Compounds | |

|---|---|

| Factor | Observed Effect |

| Structural Rigidity | Increased rigidity via hydrogen bonding can enhance PL intensity. mdpi.com |

| Temperature | Can cause significant changes in PL intensity, with effects varying between materials. researchgate.netunideb.hu |

| Excitation Wavelength | PL emission is dependent on the energy of the excitation source. bohrium.comunideb.hu |

| Host Material | The interaction between arsenic/arsenate and the host lattice defines the electronic states and luminescent properties. researchgate.net |

Catalytic Properties and Reagent Applications

Beyond its physical properties, potassium hydrogenarsenate serves as a chemical reagent, primarily as a source of the arsenate ion for the synthesis of other compounds.

Potassium hydrogenarsenate is a key precursor for preparing other arsenic-containing compounds. wikipedia.org In inorganic synthesis, it serves as a soluble and convenient source of the dihydrogenarsenate (H₂AsO₄⁻) or hydrogenarsenate (HAsO₄²⁻) ions, which can be reacted with other metal salts to precipitate various inorganic arsenates. These products have historical and niche applications, for example, in the formulation of pesticides. wikipedia.org